Hydrogen-Bond Donor Count: Zero HBD Differentiates the Benzofuran from Its Indole Analog
4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran possesses zero hydrogen-bond donor atoms (HBD = 0), whereas its closest heterocyclic congener, 4,6-dimethoxy-2-methyl-3-phenyl-1H-indole (CAS 845548-59-6), contains an N–H group conferring HBD = 1 [1]. This single donor difference is highly consequential for membrane permeability and CNS exposure, as each additional HBD is empirically associated with a ~0.5 log unit reduction in passive permeability and increased P-glycoprotein recognition [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (no N–H or O–H groups); molecular weight = 268.31 g/mol; HBA = 3; rotatable bonds = 3 |
| Comparator Or Baseline | 4,6-Dimethoxy-2-methyl-3-phenyl-1H-indole (CAS 845548-59-6): HBD = 1 (indole N–H); molecular weight = 267.32 g/mol; HBA = 2; rotatable bonds = 3 |
| Quantified Difference | ΔHBD = +1 for indole analog; target compound has one additional HBA (3 vs 2) and comparable MW (ΔMW = +0.99 g/mol) |
| Conditions | Calculated physicochemical properties from standard molecular descriptors (PubChem, ChemSrc); experimental logP and permeability data not available for either compound |
Why This Matters
For CNS-targeted library design or permeability-sensitive campaigns, the zero-HBD benzofuran scaffold may offer superior passive membrane flux compared to the indole analog, making it the preferred core when CNS exposure is desired.
- [1] PubChem. 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl-. CAS 845548-59-6. https://pubchem.ncbi.nlm.nih.gov/compound/845548-59-6 (accessed 2026-04-28). View Source
